molecular formula C10H16N2O2 B2559705 {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol CAS No. 1782427-10-4

{1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol

Cat. No.: B2559705
CAS No.: 1782427-10-4
M. Wt: 196.25
InChI Key: IXTZAQGANPSRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol is a heterocyclic organic molecule that features both an oxazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method starts with the preparation of the oxazole ring through the cyclization of an amino alcohol with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the oxazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce reaction times. This can be achieved through the use of catalysts and continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro-oxazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydro-oxazole derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share the piperidine ring structure.

    Oxazole Derivatives: Compounds like oxazole and its derivatives share the oxazole ring structure.

Uniqueness

The uniqueness of {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol lies in its combination of both oxazole and piperidine rings. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to compounds with only one of these rings .

Properties

IUPAC Name

[1-(1,3-oxazol-4-ylmethyl)piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-6-10-3-1-2-4-12(10)5-9-7-14-8-11-9/h7-8,10,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTZAQGANPSRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.